REACTION_SMILES
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[CH2:28]([c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)[O:35][C:36](=[O:37])[N:38]1[CH2:39][CH2:40][CH:41]([C:44](=[O:45])[OH:46])[CH2:42][CH2:43]1.[CH2:47]([Cl:48])[Cl:49].[CH3:50][N:51]1[CH2:52][CH2:53][O:54][CH2:55][CH2:56]1.[CH3:57][NH:58][CH3:59].[CH3:65][CH2:66][O:67][C:68](=[O:69])[CH3:70].[O:60]1[CH2:61][CH2:62][CH2:63][CH2:64]1.[P-:1]([F:2])([F:3])([F:4])([F:5])([F:6])[F:7].[n:8]1([O:9][P+:10]([N:11]([CH3:12])[CH3:13])([N:14]([CH3:15])[CH3:16])[N:19]([CH3:20])[CH3:21])[c:17]2[cH:18][cH:22][cH:23][cH:24][c:25]2[n:26][n:27]1>>[N:19]([CH3:20])([CH3:21])[C:44]([CH:41]1[CH2:40][CH2:39][N:38]([C:36]([O:35][CH2:28][c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)=[O:37])[CH2:43][CH2:42]1)=[O:46]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCN(C(=O)OCc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)[P+](On1nnc2ccccc21)(N(C)C)N(C)C
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Name
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Type
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product
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Smiles
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CN(C)C(=O)C1CCN(C(=O)OCc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |